REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=1.C(N(C(C)C)CC)(C)C.[NH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>CC(N(C)C)=O>[I:8][C:5]1[CH:6]=[CH:7][C:2]([N:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)=[N:3][CH:4]=1
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Name
|
|
Quantity
|
10.52 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C=C1)I
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Name
|
|
Quantity
|
11.5 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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15.14 g
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Type
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reactant
|
Smiles
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N1CCNCC1
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The solid precipitate was then filtered off
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Type
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CUSTOM
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Details
|
the filtrate evaporated in vacuo
|
Type
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CUSTOM
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Details
|
The residue was partitioned between EtOAc (100 mL) and water (100 mL)
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
|
The aqueous layer was then extracted with EtOAc (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were then dried, (MgSO4),
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC(=NC1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36 mmol | |
AMOUNT: MASS | 10.42 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |